
N,1-dimethyl-N-(2-methylcyclohexyl)-2-oxopyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,1-dimethyl-N-(2-methylcyclohexyl)-2-oxopyridine-4-carboxamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. It was first discovered in the early 1990s by researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, numerous studies have been conducted to investigate its synthesis, mechanism of action, and potential therapeutic applications.
作用机制
The exact mechanism of action of N,1-dimethyl-N-(2-methylcyclohexyl)-2-oxopyridine-4-carboxamide is not fully understood, but it is thought to involve the activation of the immune system and the induction of cytokine production. N,1-dimethyl-N-(2-methylcyclohexyl)-2-oxopyridine-4-carboxamide has been shown to stimulate the production of tumor necrosis factor-alpha (TNF-alpha), interleukin-6 (IL-6), and interferon-alpha (IFN-alpha), which are all involved in the immune response to cancer. N,1-dimethyl-N-(2-methylcyclohexyl)-2-oxopyridine-4-carboxamide has also been shown to inhibit the formation of new blood vessels in tumors, which can prevent their growth and spread.
Biochemical and Physiological Effects:
N,1-dimethyl-N-(2-methylcyclohexyl)-2-oxopyridine-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of nitric oxide (NO) in tumor cells, which can lead to cell death. N,1-dimethyl-N-(2-methylcyclohexyl)-2-oxopyridine-4-carboxamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-kappaB), a transcription factor that is involved in the regulation of many genes involved in inflammation and cancer. In addition, N,1-dimethyl-N-(2-methylcyclohexyl)-2-oxopyridine-4-carboxamide has been shown to increase the production of reactive oxygen species (ROS), which can also lead to cell death.
实验室实验的优点和局限性
One of the main advantages of N,1-dimethyl-N-(2-methylcyclohexyl)-2-oxopyridine-4-carboxamide for lab experiments is its potent anti-tumor activity. It has been shown to be effective against a wide range of tumor types, including breast, lung, colon, and prostate cancers. N,1-dimethyl-N-(2-methylcyclohexyl)-2-oxopyridine-4-carboxamide is also relatively easy to synthesize and purify, which makes it a good candidate for further research. However, there are also some limitations to using N,1-dimethyl-N-(2-methylcyclohexyl)-2-oxopyridine-4-carboxamide in lab experiments. One of the main limitations is its toxicity, which can make it difficult to study in vivo. In addition, N,1-dimethyl-N-(2-methylcyclohexyl)-2-oxopyridine-4-carboxamide has been shown to have variable effects depending on the tumor model and the dose used, which can make it difficult to interpret results.
未来方向
There are a number of future directions for research on N,1-dimethyl-N-(2-methylcyclohexyl)-2-oxopyridine-4-carboxamide. One area of interest is the development of more potent analogs of N,1-dimethyl-N-(2-methylcyclohexyl)-2-oxopyridine-4-carboxamide that can be used at lower doses and have fewer side effects. Another area of interest is the development of combination therapies that can enhance the anti-tumor activity of N,1-dimethyl-N-(2-methylcyclohexyl)-2-oxopyridine-4-carboxamide. For example, N,1-dimethyl-N-(2-methylcyclohexyl)-2-oxopyridine-4-carboxamide has been shown to be effective in combination with chemotherapy drugs such as cisplatin and paclitaxel. Finally, there is also interest in exploring the use of N,1-dimethyl-N-(2-methylcyclohexyl)-2-oxopyridine-4-carboxamide in combination with immunotherapy drugs, which can enhance the immune response to cancer. Overall, N,1-dimethyl-N-(2-methylcyclohexyl)-2-oxopyridine-4-carboxamide remains an important compound for cancer research, and further studies are needed to fully understand its potential as a therapeutic agent.
合成方法
N,1-dimethyl-N-(2-methylcyclohexyl)-2-oxopyridine-4-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-methylcyclohexanone with ethyl chloroformate to form the corresponding ethyl ester. This ester can then be reacted with 2-aminopyridine to form the desired product, N,1-dimethyl-N-(2-methylcyclohexyl)-2-oxopyridine-4-carboxamide. The synthesis of N,1-dimethyl-N-(2-methylcyclohexyl)-2-oxopyridine-4-carboxamide has been optimized over the years, with various modifications to the reaction conditions and purification methods.
科学研究应用
N,1-dimethyl-N-(2-methylcyclohexyl)-2-oxopyridine-4-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to have potent anti-tumor activity in a variety of preclinical models, including mouse xenografts and human tumor cell lines. N,1-dimethyl-N-(2-methylcyclohexyl)-2-oxopyridine-4-carboxamide has been shown to induce tumor cell death through a variety of mechanisms, including the activation of the immune system, inhibition of angiogenesis, and direct cytotoxic effects on tumor cells.
属性
IUPAC Name |
N,1-dimethyl-N-(2-methylcyclohexyl)-2-oxopyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-6-4-5-7-13(11)17(3)15(19)12-8-9-16(2)14(18)10-12/h8-11,13H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKLHLMOOIHLRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(C)C(=O)C2=CC(=O)N(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

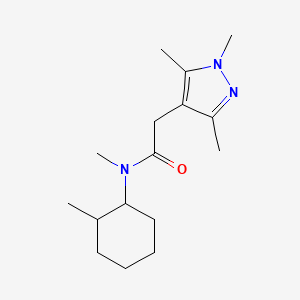
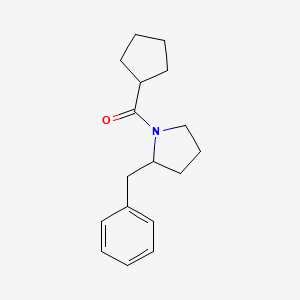

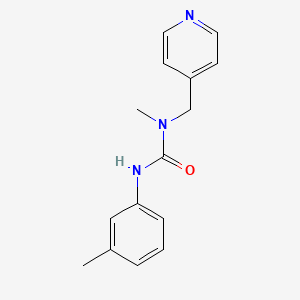
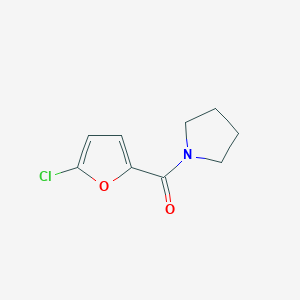
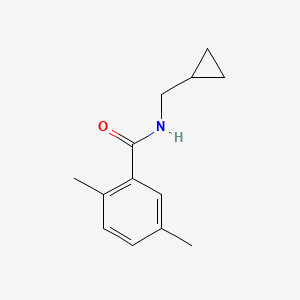
![2-methyl-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7510107.png)


![Cyclohex-3-en-1-yl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7510140.png)
![(6-Methylpyridin-3-yl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7510154.png)
![N-[2-(dimethylamino)ethyl]-5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxamide](/img/structure/B7510163.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-(pyrimidin-2-ylamino)butanamide](/img/structure/B7510179.png)